molecular formula C17H12FN3O5S2 B2694452 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-fluorobenzoate CAS No. 896015-29-5

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-fluorobenzoate

Cat. No.: B2694452
CAS No.: 896015-29-5
M. Wt: 421.42
InChI Key: KCSOGEXSGQMUMT-UHFFFAOYSA-N
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Description

Historical Development of Thiadiazole-Pyran Conjugates

The rational design of thiadiazole-pyran hybrids stems from decades of research into heterocyclic pharmacophores. Early work on 1,3,4-thiadiazoles, such as acetazolamide (a carbonic anhydrase inhibitor), demonstrated their capacity to interact with enzymatic active sites through hydrogen bonding and π-π stacking. Parallel developments in pyran chemistry, particularly 4H-pyran-4-one derivatives, revealed their utility as kinase inhibitors and antimicrobial agents due to their planar structure and hydrogen-bond-accepting carbonyl groups.

The fusion of these scaffolds gained traction in the 2010s, with studies highlighting enhanced bioactivity in hybrids. For example, Liu et al. (2017) synthesized tegafur derivatives containing 1,3,4-thiadiazole moieties, observing improved anticancer activity against gastric and hepatic cell lines compared to parent compounds. Similarly, pyran-thiadiazole hybrids reported by Farooqi et al. (2018) exhibited DNA-binding properties, suggesting dual mechanisms of action.

Table 1: Evolution of Thiadiazole-Pyran Hybrids

Year Key Hybrid Structure Biological Activity Reference
2011 Cinnamamide-thiadiazole-pyran Antiproliferative (HEPG2)
2017 Tegafur-thiadiazole Anticancer (HGC27, SMMC7721)
2024 Pyridine-thiadiazole (NTD3 ) Anti-inflammatory (COX-2)

Significance in Heterocyclic Medicinal Chemistry

Heterocycles constitute >85% of FDA-approved drugs, with 1,3,4-thiadiazoles and pyrans being particularly versatile. The thiadiazole core’s electron-withdrawing nature facilitates interactions with nucleophilic residues in enzymes, while its sulfur atom enhances membrane permeability. Pyran rings, especially 4H-pyran-4-ones, contribute to metabolic stability through resonance-assisted hydrogen bonding.

In 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-fluorobenzoate , the thioether linkage (-S-CH2-) bridges the two heterocycles, potentially enabling conformational flexibility for target engagement. The 4-fluorobenzoate ester introduces steric and electronic effects that may enhance binding to hydrophobic pockets, as seen in COX-2 inhibitors like diclofenac.

Research Objectives and Scholarly Focus

Current studies on this compound aim to:

  • Elucidate structure-activity relationships (SAR) by varying substituents on the thiadiazole (e.g., acetamido group) and benzoate (e.g., fluorine position).
  • Determine mechanistic pathways through in silico docking and molecular dynamics simulations, building on methodologies applied to NTD3 .
  • Optimize synthetic routes to improve yields, leveraging advances in cross-coupling reactions for heterocycle assembly.

Current Position in Drug Discovery Landscape

While preclinical data on 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-fluorobenzoate remain unpublished, its structural analogs occupy niches in multiple therapeutic areas. For instance:

  • Anticancer Agents : Thiadiazole derivatives with fluorinated aryl groups (e.g., 16 , 17 ) showed superior activity against leukemia cells compared to doxorubicin.
  • Anti-inflammatory Agents : Pyridine-thiadiazole hybrids like NTD3 demonstrated COX-2 inhibition comparable to diclofenac.

Table 2: Comparative Bioactivity of Analogous Hybrids

Compound Class Target IC~50~ / EC~50~ Reference
Thiadiazole-ciprofloxacin Huh-7 cells 25.75 μM
Pyridine-thiadiazole COX-2 −8.4 kcal/mol
Fluorinated thiadiazoles HL-60 cells <1 μM

Properties

IUPAC Name

[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O5S2/c1-9(22)19-16-20-21-17(28-16)27-8-12-6-13(23)14(7-25-12)26-15(24)10-2-4-11(18)5-3-10/h2-7H,8H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCSOGEXSGQMUMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-fluorobenzoate is a complex organic molecule characterized by its unique structural features, including a pyran ring, a thiadiazole moiety, and an acetamido group. This article explores its biological activities, focusing on its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C21H21N3O7SC_{21}H_{21}N_{3}O_{7}S, with a molecular weight of approximately 417.5 g/mol . The presence of various functional groups enhances its reactivity and biological activity, making it a subject of interest for further research in pharmacology and medicinal chemistry .

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the thiadiazole moiety and subsequent modifications to introduce the pyran and benzoate components. The detailed synthetic pathway remains an area for exploration in future studies .

Antimicrobial Activity

Recent studies have indicated that derivatives related to this compound exhibit significant antimicrobial properties. For instance, compounds containing similar structural motifs have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for these compounds were reported to be in the range of 16.23 μM against U937 cells, indicating promising antibacterial activity .

Anticancer Potential

The anticancer activity of 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-fluorobenzoate has also been investigated. Studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation significantly. For example, derivatives with para-substituted halogens showed remarkable potential against the MCF-7 breast cancer cell line .

Antioxidant Properties

In addition to its antimicrobial and anticancer activities, this compound has been evaluated for its antioxidant potential. Preliminary findings suggest that it may possess free radical scavenging abilities, which are crucial for mitigating oxidative stress in biological systems .

Study on Antimicrobial Efficacy

In a comparative study involving several derivatives of thiadiazole-based compounds, it was found that those with electron-withdrawing groups exhibited enhanced antimicrobial activity. The study highlighted the importance of structural modifications in optimizing biological efficacy .

Cancer Cell Line Testing

A series of tests conducted on various cancer cell lines revealed that certain modifications to the compound's structure resulted in a significant increase in cytotoxicity against cancer cells while maintaining lower toxicity towards normal cells. This selective activity is particularly desirable in cancer therapeutics .

Data Summary Table

Activity TypeObserved EffectReference
AntimicrobialMIC: 16.23 μM against U937
AnticancerSignificant inhibition on MCF-7
AntioxidantPotential free radical scavenging

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The incorporation of the acetamido group in this compound enhances its efficacy against various bacterial strains. Studies have shown that related compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties
Thiadiazole derivatives are known for their anticancer potential. Preliminary studies suggest that 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-fluorobenzoate may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapeutics .

3. Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has been noted in some studies. It may serve as a lead compound for developing anti-inflammatory drugs, particularly for conditions like arthritis where inflammation plays a critical role .

Agricultural Applications

1. Pesticidal Activity
There is growing interest in the use of thiadiazole derivatives as agrochemicals. The compound could potentially act as a pesticide or herbicide due to its biological activity against plant pathogens. Research into similar compounds has shown promise in controlling fungal infections in crops .

2. Plant Growth Regulation
Some derivatives of thiadiazoles have been observed to promote plant growth and enhance resistance to environmental stressors. This suggests that 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-fluorobenzoate may also have applications in agricultural biotechnology .

Material Science Applications

1. Synthesis of Functional Polymers
The unique chemical structure of this compound allows it to be utilized in the synthesis of functional polymers with specific properties suitable for applications in coatings and adhesives. Its reactivity can be harnessed to create materials with enhanced durability and resistance to environmental factors .

2. Nanotechnology
In nanotechnology, compounds like 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-fluorobenzoate can be used as precursors for nanomaterials that exhibit unique optical or electronic properties, making them suitable for applications in sensors and electronic devices .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s uniqueness lies in its substituents:

  • 5-Acetamido-1,3,4-thiadiazole: Compared to 5-amino () or sulfonamide derivatives (), the acetamido group offers improved stability and hydrogen-bonding capacity, which may enhance target binding .
Table 1: Key Structural Differences Among Analogs
Compound Thiadiazole Substituent Benzoate Substituent Bioactivity Notes (Inferred)
Target Compound 5-Acetamido 4-Fluoro High lipophilicity; potential enhanced stability
Compound 4a () 5-(2-Methylbenzamido) Varied Moderate antimicrobial activity
Compound 2 () 5-Amino None Lower metabolic stability
5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid () Sulfonic acid None High solubility; likely renal excretion

Physicochemical Properties

While explicit data for the target compound are unavailable, trends from analogs suggest:

  • Melting Point: Expected to be higher than non-fluorinated benzoates (e.g., 4a–4d: 120–150°C) due to fluorine’s inductive effects .
  • Solubility: Lower aqueous solubility compared to sulfonic acid derivatives () but higher than non-polar methyl/methoxy variants .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-fluorobenzoate?

  • Methodology : The compound can be synthesized via multi-step reactions. A thiadiazole intermediate (e.g., 5-acetamido-1,3,4-thiadiazol-2-thiol) is first prepared, followed by alkylation with a pyranone derivative. The 4-fluorobenzoate esterification is achieved using activated acylating agents (e.g., DCC/DMAP). Key steps include purification via column chromatography and monitoring by TLC .
  • Characterization : Use 1H^1H-NMR to confirm thiadiazole and pyranone coupling (e.g., δ 9.05 ppm for imine protons in thiadiazole derivatives) and FTIR for ester C=O stretching (~1730 cm1^{-1}) .

Q. Which analytical techniques are critical for verifying the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : Assign peaks for the pyranone ring (δ 6.5–7.5 ppm for aromatic protons) and thiadiazole moiety (δ 2.1 ppm for acetamido CH3_3) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 506.08 for C20 _20H17 _17FN3 _3O5 _5S2_2) .
  • HPLC : Assess purity (>98%) using a C18 column with UV detection at 254 nm .

Q. How can researchers evaluate the reactivity of the thiadiazole-thioether moiety in this compound?

  • Methodology : Perform nucleophilic substitution assays with agents like alkyl halides or aryl boronic acids under basic conditions (e.g., K2 _2CO3 _3/DMF). Monitor reaction progress via LC-MS and isolate products using preparative HPLC .

Advanced Research Questions

Q. What strategies address conflicting data in optimizing the esterification step of 4-fluorobenzoate?

  • Methodology : Use Design of Experiments (DoE) to test variables (e.g., temperature, catalyst loading). For example, a central composite design can identify optimal conditions (e.g., 60°C, 10 mol% DMAP) to maximize yield while minimizing side products like hydrolyzed esters .
  • Troubleshooting : If impurities persist, employ orthogonal purification (e.g., recrystallization from ethanol/water followed by size-exclusion chromatography) .

Q. How can structure-activity relationships (SAR) be explored for the thiadiazole-pyranone scaffold?

  • Methodology : Synthesize analogs by modifying the acetamido group (e.g., replacing with sulfonamide or urea) or fluorobenzoate substituents. Evaluate bioactivity (e.g., enzyme inhibition assays) and correlate with computational docking studies (e.g., AutoDock Vina for target binding affinity) .

Q. What mechanistic insights explain the stability of the thiadiazole-thioether linkage under physiological conditions?

  • Methodology : Conduct kinetic studies in buffered solutions (pH 7.4, 37°C) with LC-MS monitoring. Compare degradation rates with control compounds lacking the thioether group. Density Functional Theory (DFT) calculations can model bond dissociation energies to predict stability .

Q. How can researchers resolve discrepancies in biological assay results for this compound?

  • Methodology : Validate assays using orthogonal methods (e.g., fluorescence polarization vs. SPR for binding affinity). For cytotoxicity, compare results across multiple cell lines (e.g., HEK293 vs. HeLa) and use statistical tools (e.g., ANOVA with post-hoc Tukey test) to identify outliers .

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